Ethylenediamine sulfate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethylenediamine sulfate involves various chemical processes. For instance, hydrothermal synthesis using ethylenediamine as a template can lead to the formation of new organically templated rare earth sulfates with layered structures (Xing et al., 2003). Another approach involves the synthesis of metal nanostructures, where ethylenediamine promotes growth by inhibiting oxidation (Kim et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds synthesized with ethylenediamine can vary significantly. The hydrothermal synthesis mentioned above results in a two-dimensional layered structure, demonstrating the versatility of ethylenediamine in directing molecular assembly (Xing et al., 2003).

Chemical Reactions and Properties

Ethylenediamine is instrumental in various chemical reactions. For example, it can catalyze the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, showcasing its role in facilitating complex organic reactions (Narasimhulu & Lee, 2011).

Physical Properties Analysis

The physical properties of this compound, such as its ability to form large, flat, colorless crystals, make it suitable for educational purposes and polarimetry studies. This demonstrates its usefulness in both practical applications and as a tool for scientific education (Koby et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound include its role as a template in the synthesis of various compounds. It serves as a shape modifier in the hydrothermal synthesis of NaCaSiO3OH, affecting the morphology and, consequently, the luminescence properties of the synthesized microarchitectures (Chen, Xia, & Liu, 2016). Additionally, its application in the synthesis of metal-rich sulphides embedded in an N-doped carbon framework showcases its versatility in materials science (Barman & Nanda, 2016).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Compounds

- Antitubercular Compound Development : Ethylenediamines have been investigated for their antimycobacterial properties, leading to the development of ethambutol, a significant antitubercular compound. This research highlighted the unique structure of ethylenediamines, distinct from other antituberculous agents, and their efficacy against Mycobacterium tuberculosis (Shepherd et al., 1966).

Drug Development

- SQ109, a New Antitubercular Drug : From a combinatorial library based on the 1,2-ethylenediamine structure of ethambutol, SQ109 was identified as a promising antitubercular drug candidate. This study demonstrated its potency against various strains of M. tuberculosis and its limited toxicity in vitro and in vivo (Protopopova et al., 2005).

Veterinary Applications

- Use in Veterinary Medicine : Ethylenediamine dihydrochloride was tested in dogs and cats for its diuretic, antibacterial, and urinary acidification properties. The study found it ineffective in treating E. coli urinary infections, providing insights into its limited applicability in certain veterinary conditions (Finco Dr, 1981).

Neurological Research

- Neuronal Responses Study : Ethylenediamine's effects on rat neurons and sympathetic ganglia were compared with GABA, revealing its similar responses and potential as a neuropharmacological agent. This research contributes to understanding ethylenediamine's role in neurological processes (Perkins et al., 1981).

Gastrointestinal Research

- Gastrointestinal Effects : The impacts of ethylenediamine on the intestines of rats and guinea-pigs were explored, showing varied responses in different species. This study aids in understanding ethylenediamine's pharmacological effects on gastrointestinal functions (Krantis et al., 1990).

Reproductive Toxicology

- Reproduction Study in Rats : A two-generation reproduction study in Fischer 344 rats assessed ethylenediamine dihydrochloride's toxicity. The study found no reproductive toxicity, highlighting its safety profile in certain dosages (Yang et al., 1984).

Iron Distribution Research

- Radioiron Utilization : Research on the distribution of radioiron citrate in mice after ethylenediamine administration provided insights into its effects on erythropoiesis and iron metabolism (Hogan & Daul, 1974).

Safety and Hazards

Ethylenediamine is considered hazardous. It is a flammable liquid and vapor, toxic in contact with skin, and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .

Wirkmechanismus

Target of Action

Ethylenediamine, the core component of ethylenediamine sulfate, is an organic compound that serves as a building block for the production of many other chemical products . It is also used as an excipient in many pharmacological preparations . Notably, ethylenediamine is a contact sensitizer capable of producing local and generalized reactions .

Mode of Action

Ethylenediamine, a component of the compound, is known to act as a ligand in coordination chemistry . As a ligand, it donates its lone pairs of electrons during interactions, which can influence the behavior of the compound it is bound to .

Biochemical Pathways

Ethylenediamine is known to be involved in the production of many chemical products . It is also used in the production of aminophylline, a bronchodilator used for the treatment of bronchospasm due to asthma, emphysema, and chronic bronchitis .

Pharmacokinetics

It is known that after oral administration, the bioavailability of ethylenediamine is about 034, due to a substantial first-pass effect . The volume of distribution is 0.133 l/kg . Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration . Ethylenediamine has a short half-life of approximately 0.55 hours .

Result of Action

Ethylenediamine is known to be a contact sensitizer, capable of producing local and generalized reactions . This suggests that it may have an impact on immune responses.

Biochemische Analyse

Biochemical Properties

Ethylenediamine sulfate plays a significant role in biochemical reactions, particularly as a chelating agent. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions, which can alter the activity of these biomolecules. For instance, this compound can chelate metal ions such as zinc and copper, which are essential cofactors for many enzymes. By binding to these metal ions, this compound can inhibit or activate enzyme activity, depending on the specific enzyme and reaction involved .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the availability of metal ions, which are crucial for many cellular processes. For example, this compound can disrupt the function of metalloproteins, which are proteins that contain metal ions as cofactors. This disruption can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. It can form stable complexes with metal ions, which can inhibit or activate enzymes by altering their structure and function. Additionally, this compound can affect gene expression by binding to metal ions that are involved in transcriptional regulation. This binding can either enhance or repress the transcription of specific genes, depending on the metal ion and the regulatory mechanisms involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These changes can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a chelating agent, binding to metal ions and affecting enzyme activity. At high doses, it can be toxic and cause adverse effects, such as organ damage and changes in cellular metabolism. Threshold effects have been observed in studies, where low doses have minimal impact, but higher doses lead to significant changes in cellular function and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and reduction of sulfate, which is essential for the synthesis of sulfur-containing amino acids and other metabolites. This compound can affect metabolic flux and metabolite levels by altering the availability of sulfate and other sulfur-containing compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, as it may concentrate in specific areas where it can interact with metal ions and biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and organelles. Its subcellular localization can influence its activity and function, as it may interact with different biomolecules in specific compartments. For example, this compound can bind to metal ions in the cytoplasm, affecting enzyme activity and cellular metabolism. Additionally, it may be directed to specific organelles through targeting signals and post-translational modifications .

Eigenschaften

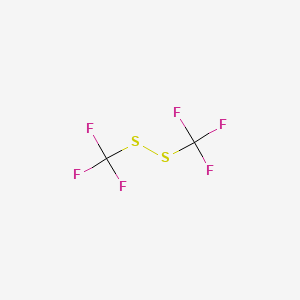

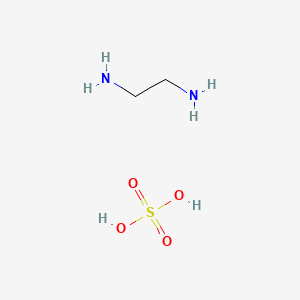

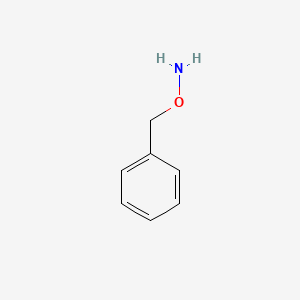

IUPAC Name |

ethane-1,2-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZCDZDLTIHJAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-15-3 (Parent) | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70885189 | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25723-52-8, 22029-36-3 | |

| Record name | 1,2-Ethanediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25723-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediammonium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22029-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022029363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine monosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H872Y4VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)